3-Bromo-2,5-dichlorothiophene
Overview
Description
3-Bromo-2,5-dichlorothiophene: is an organic compound with the molecular formula C₄HBrCl₂S. It is a halogenated thiophene derivative, characterized by the presence of bromine and chlorine atoms on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2,5-dichlorothiophene typically involves halogenation reactions. One common method is the bromination of 2,5-dichlorothiophene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,5-dichlorothiophene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiophene derivatives with reduced halogen content.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced thiophene derivatives with fewer halogen atoms.
Scientific Research Applications
Chemistry:
3-Bromo-2,5-dichlorothiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and polymers. Its halogenated nature makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Biology and Medicine:
In biological research, this compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown promise as antimicrobial and anticancer agents.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorothiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, facilitating the introduction of various functional groups onto the thiophene ring. In biological systems, its mechanism of action involves interactions with cellular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific derivative and application .
Comparison with Similar Compounds
2,5-Dibromothiophene: Similar in structure but with two bromine atoms instead of one bromine and two chlorine atoms.
2,5-Dichlorothiophene: Contains two chlorine atoms without the bromine atom.
3-Bromo-2-chlorothiophene: Contains one bromine and one chlorine atom on the thiophene ring
Uniqueness:
3-Bromo-2,5-dichlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This combination of halogens imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2,5-dichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHOXBSIQJRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334784 | |
Record name | 3-Bromo-2,5-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60404-18-4 | |
Record name | 3-Bromo-2,5-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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